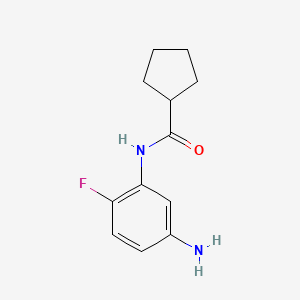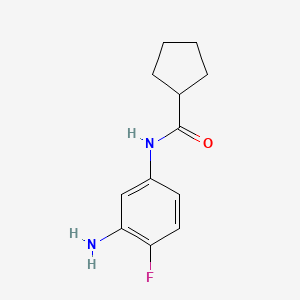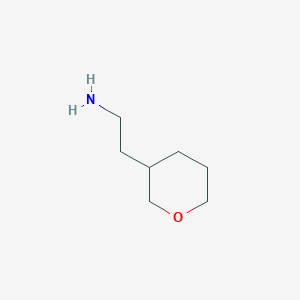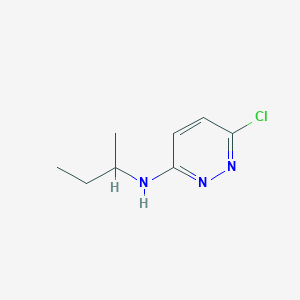![molecular formula C9H11NO2S B1357492 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide CAS No. 769858-09-5](/img/structure/B1357492.png)
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide
Übersicht
Beschreibung
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide is a heterocyclic compound that contains a benzene ring fused to a thiazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazepine ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring or the thiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can stabilize ryanodine receptor 2 (RyR2) channels, preventing calcium leak and enhancing cardiac function . The compound may also activate sarco/endoplasmic reticulum Ca2±ATPase 2a (SERCA2a), improving calcium handling in cardiac cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine hydrochloride
- 2,3,4,5-Tetrahydro-1,4-benzothiazepine hydrochloride
- 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine hydrochloride
Uniqueness
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide is unique due to the presence of the dioxide functionality, which can significantly alter its chemical and biological properties compared to similar compounds. This functionality can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMPDCDNBCROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

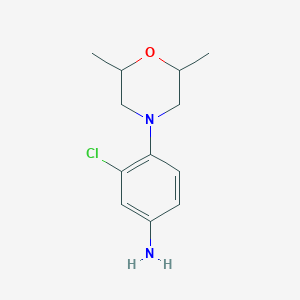
![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

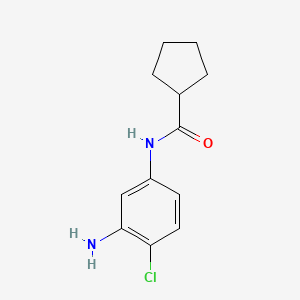
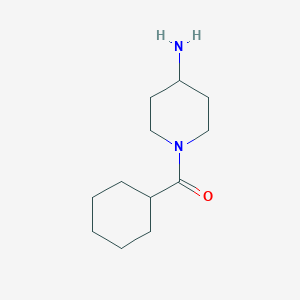
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)

